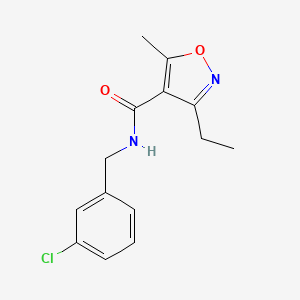![molecular formula C18H20FN3O B5815534 3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of benzamide derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as schizophrenia and depression.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to bind to specific receptors in the brain, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the levels of specific neurotransmitters in the brain, leading to changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. However, there are also some limitations to the use of this compound in lab experiments. For example, the specific mechanisms of action of this compound are not yet fully understood, and more research is needed to determine its long-term effects on the body.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, more research is needed to determine the specific mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, the long-term effects of this compound on the body need to be studied in more detail to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential applications in the field of medicine. This compound has been extensively studied for its unique biochemical and physiological effects and has been found to exhibit activity against various types of cancer cells and neurological disorders. Further research is needed to determine the specific mechanisms of action of this compound and its long-term effects on the body.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as the final product. Other methods include the use of different reagents and solvents to achieve the desired product.
Propriétés
IUPAC Name |
3-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-9-11-22(12-10-21)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMJARLFJUOEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

